![molecular formula C18H22N6O2 B3449578 1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3449578.png)
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research for its ability to selectively block D1 receptors, which are involved in various physiological and pathological processes.
Wirkmechanismus
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390 is a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathway. The dopamine D1 receptor is involved in the regulation of various physiological and pathological processes, including reward, motivation, and movement.
Biochemical and Physiological Effects:
This compound 23390 has been shown to have various biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamines. It has also been shown to reduce the symptoms of schizophrenia and Parkinson's disease in animal models. This compound 23390 has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390 in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to selectively block the D1 receptor without affecting other receptors. However, one limitation of this compound 23390 is its short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research involving 1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390. One area of interest is the role of dopamine D1 receptors in addiction and relapse. Another area of interest is the potential therapeutic use of this compound 23390 in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Additionally, further research is needed to investigate the effects of this compound 23390 on cognitive function and memory in humans.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390 is widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the role of D1 receptors in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders. This compound 23390 has also been used in behavioral studies to investigate the effects of dopamine on learning and memory.
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-21-16-15(17(25)22(2)18(21)26)19-14(20-16)12-23-8-10-24(11-9-23)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTUKUJXGCUQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B3449498.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3449512.png)
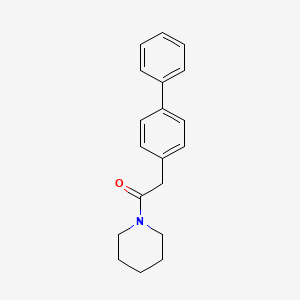


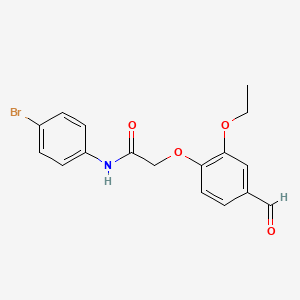
![N-{2-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3449540.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3449544.png)
![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B3449554.png)
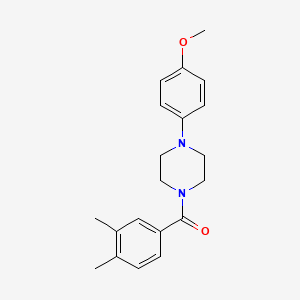
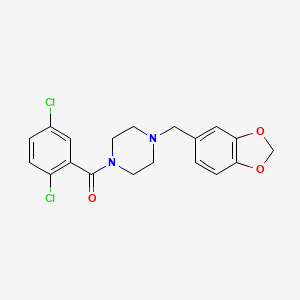

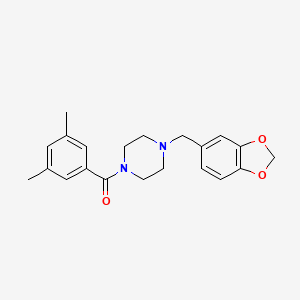
![2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3449586.png)